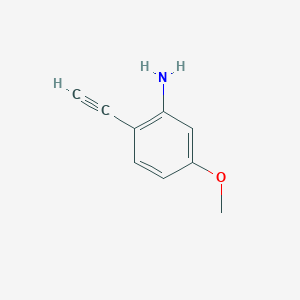

2-Ethynyl-5-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-ethynyl-5-methoxyaniline |

InChI |

InChI=1S/C9H9NO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,10H2,2H3 |

InChI Key |

VQSVNPOKSMONRY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C#C)N |

Origin of Product |

United States |

Modifications at the Ethynyl Group:

Sonogashira Coupling: The terminal alkyne is highly amenable to Sonogashira cross-coupling reactions. This palladium-copper co-catalyzed reaction allows for the attachment of a wide variety of aryl or vinyl halides to the alkyne, generating more complex internal alkynes. This strategy can be used to build larger conjugated systems or introduce specific functional groups prior to subsequent cyclization reactions.

Click Chemistry: As discussed previously, the alkyne can be used in CuAAC reactions to append azide-containing molecules, leading to the formation of 1,2,3-triazoles.

Transformations Involving Tandem Cyclizations:

Electrophilic Cyclization: As detailed in section 4.1, reaction with various electrophiles can generate a range of 3-substituted quinolines. nih.gov These products can be further diversified; for example, a 3-iodoquinoline (B1589721) derivative can undergo subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille) to introduce further complexity.

Metal-Catalyzed Annulations: The amino and ethynyl (B1212043) groups can react in tandem with other reagents to form diverse fused heterocyclic systems, such as indoles, indenoindoles, and 2-acylquinolines. nih.govrsc.orgmdpi.com

Modifications at the Amino Group:

Acylation/Sulfonylation: The primary amine can be readily acylated or sulfonylated to form amides or sulfonamides. This not only modifies the electronic properties of the aniline (B41778) ring but can also serve as a protecting group or a key structural element in the final target molecule.

Alkylation: The amine can be alkylated to form secondary or tertiary amines, introducing new substituents and altering the molecule's steric and electronic profile.

These diversification strategies, often used in combination, allow chemists to systematically explore the chemical space around the 2-Ethynyl-5-methoxyaniline core, enabling the synthesis of novel compounds for applications in medicinal chemistry, materials science, and chemical biology.

Derivatives and Analogues Derived from the 2 Ethynyl 5 Methoxyaniline Scaffold

Synthesis of Functionalized Quinoline (B57606) Analogues

The 2-ethynyl aniline (B41778) moiety is a powerful precursor for the synthesis of substituted quinolines, a core structure found in numerous natural products and pharmaceuticals. A prominent method for this transformation is the electrophilic cyclization of N-aryl-2-alkynylamines. This reaction proceeds under mild conditions and allows for the introduction of various functional groups onto the quinoline ring with high regioselectivity. nih.gov

The general mechanism involves the activation of the alkyne's triple bond by an electrophile (E+), such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr). This activation facilitates a 6-endo-dig intramolecular cyclization, where the electron-rich aniline ring attacks the activated alkyne. The resulting dihydroquinoline intermediate is then oxidized to the stable aromatic quinoline system. nih.gov

Applying this methodology to a substrate like 2-Ethynyl-5-methoxyaniline, a variety of functionalized 6-methoxyquinolines can be synthesized. The nature of the substituent at the 3-position of the quinoline ring is determined by the electrophile used in the cyclization step. For instance, using iodine as the electrophile yields a 3-iodoquinoline (B1589721), which can serve as a valuable handle for further modifications, such as Suzuki cross-coupling reactions.

Table 1: Potential Functionalized Quinolines via Electrophilic Cyclization

| Electrophile (E+) | Reagents | Resulting Substituent (at C3) | Potential Product Name |

| I⁺ | I₂ / NaHCO₃ | Iodo | 3-Iodo-6-methoxyquinoline |

| I⁺ | ICl / NaHCO₃ | Iodo | 3-Iodo-6-methoxyquinoline |

| Br⁺ | Br₂ | Bromo | 3-Bromo-6-methoxyquinoline |

| PhSe⁺ | PhSeBr / NaHCO₃ | Phenylseleno | 6-Methoxy-3-(phenylseleno)quinoline |

The regioselectivity of the cyclization is directed by the substitution pattern on the aniline ring. In the case of a 3-methoxyaniline precursor, electrophilic attack can occur at either the ortho or para position relative to the amino group, potentially leading to a mixture of regioisomers.

Development of Benzofuro[3,2-c]quinolin-6-one Derivatives

Information on the direct synthesis of Benzofuro[3,2-c]quinolin-6-one derivatives starting from the this compound scaffold is not available in the reviewed literature. Established synthetic routes to this tetracyclic system typically commence from 3-(2-methoxyphenyl)quinolin-4(1H)-ones, which undergo a sequential chlorination, demethylation, and intramolecular cyclization pathway to yield the target benzofuroquinoline core. nih.govnih.gov

Generation of Novel Polyheterosubstituted Aniline Frameworks

The ortho-disposed amino and ethynyl (B1212043) functionalities of the this compound scaffold enable its use in tandem reactions to construct complex, fused polyheterocyclic systems. These reactions leverage the reactivity of both groups in a single, often metal-catalyzed, sequence to build multiple rings in one pot.

One such application is the synthesis of 2-acylquinolines. A copper(I)-catalyzed tandem reaction between 2-ethynylanilines and glyoxals provides an efficient, one-step route to these compounds. nih.gov This process avoids the use of toxic reagents and multi-step operations often required in traditional syntheses. The reaction proceeds with perfect regioselectivity, yielding various 2-acylquinolines in moderate to good yields. nih.gov

Furthermore, palladium(II)-catalysis can be employed to construct entirely different fused systems. For example, a palladium(II)-catalyzed cyclization of a 2-ethynylaniline (B1227618) tethered to a cinnamyl acetate (B1210297) derivative has been shown to produce indenoindoles. rsc.org This transformation occurs through a cascade of aminopalladation, alkene insertion, and β-acetoxy elimination, demonstrating the power of tandem catalysis to rapidly build molecular complexity from simple 2-ethynylaniline precursors. rsc.org The cyclization of 2-alkynylanilines is also a significant and well-established method for synthesizing 2-substituted indoles, another crucial heterocyclic motif in medicinal chemistry. mdpi.com

Design and Synthesis of Advanced Bioconjugate Linkers

The functional groups within this compound make it an ideal foundational structure for the design of advanced linkers used in bioconjugation, particularly for antibody-drug conjugates (ADCs). medchemexpress.comcreative-biolabs.comnjbio.com The terminal alkyne serves as a bioorthogonal handle for "click chemistry," one of the most efficient and selective ligation methods available. merckmillipore.comaatbio.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a cornerstone of click chemistry, forming a highly stable triazole ring by covalently linking an alkyne and an azide (B81097). lumiprobe.com In the context of an ADC, a linker derived from this compound could be designed as follows:

Payload Attachment: The aniline's amino group can be functionalized to form a stable amide bond with the carboxylic acid group of a cytotoxic drug (the payload). This creates a drug-linker intermediate.

Bioorthogonal Conjugation: The terminal ethynyl group remains available for the CuAAC reaction. An antibody, which has been separately modified to bear an azide group, can then be "clicked" onto the drug-linker intermediate. nih.gov

Structural Diversification Strategies for Synthetic Applications

The this compound scaffold offers multiple avenues for structural diversification, allowing for the creation of large libraries of compounds for various applications. The primary sites for modification are the ethynyl group, the amino group, and the aromatic ring itself.

Spectroscopic Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and the number of adjacent, non-equivalent protons. In a peer-reviewed study describing the synthesis of mycobacterial pks13 inhibitors, 2-Ethynyl-5-methoxyaniline was characterized as a synthetic intermediate. nih.gov The reported ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument, provided the following assignments for the compound's distinct protons. nih.gov

The data confirms the presence of all expected proton environments: the methoxy (B1213986) group, the amine group, the terminal alkyne proton, and the three distinct protons on the aromatic ring. The observed splitting patterns (doublet and doublet of doublets) and coupling constants (J-values) are consistent with the ortho- and meta-relationships of the aromatic protons, confirming the 1,2,4-substitution pattern of the benzene (B151609) ring. nih.gov

Interactive Data Table: ¹H NMR Data for this compound

| Assigned Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

|---|---|---|---|---|

| Aromatic H (H-6) | 7.24 | d | 8.5 | 1H |

| Aromatic H (H-4) | 6.26 | dd | 8.5, 2.4 | 1H |

| Aromatic H (H-3) | 6.22 | d | 2.3 | 1H |

| Amine (-NH₂) | 4.26 | s | N/A | 2H |

| Methoxy (-OCH₃) | 3.76 | s | N/A | 3H |

Note: The specific terminal alkyne proton signal was not explicitly assigned in the provided data but is an expected signal for the structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure produces a distinct signal, providing a count of non-equivalent carbons and information about their chemical environment (e.g., aromatic, aliphatic, alkynyl).

Despite a thorough search of academic literature and chemical databases, specific, citable experimental ¹³C NMR data for this compound could not be located. However, a typical ¹³C NMR spectrum for this compound would be expected to show nine distinct signals corresponding to its nine carbon atoms. The expected chemical shift regions would be approximately:

δ 55-60 ppm: for the methoxy (-OCH₃) carbon.

δ 70-90 ppm: for the two sp-hybridized carbons of the ethynyl (B1212043) group (-C≡CH).

δ 100-160 ppm: for the six sp²-hybridized carbons of the aromatic ring.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are employed to resolve complex structures by showing correlations between different nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to confirm proton-proton coupling relationships. For this compound, cross-peaks would be expected between the aromatic protons that are coupled to each other, such as the proton at 7.24 ppm (H-6) and the one at 6.26 ppm (H-4), confirming their ortho-relationship.

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show a cross-peak connecting the ¹H signal at 3.76 ppm to the methoxy ¹³C signal, and it would definitively link each aromatic proton signal to its corresponding aromatic carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary (non-protonated) carbons and assembling molecular fragments. For instance, the methoxy protons (δ 3.76) would show a correlation to the aromatic carbon at position C-5, while the terminal alkyne proton would show correlations to the two alkynyl carbons, thus confirming the connectivity of the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula for this compound is C₉H₉NO. The theoretical exact mass for its protonated form, [C₉H₉NO + H]⁺, is calculated to be 148.0757 g/mol .

While specific experimental HRMS data for this compound was not found in the searched academic literature, a typical HRMS analysis would report the experimentally measured mass, which would be expected to align with the calculated value to within a few parts per million (ppm), thus confirming the elemental composition.

Data Table: Calculated Exact Mass

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₉H₁₀NO]⁺ | 148.0757 |

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) for Molecular Ion Characterization

Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions, often as protonated species [M+H]⁺. When coupled with a Time-of-Flight (TOF) mass analyzer, it allows for precise mass determination. In an ESI-TOF-MS experiment, this compound would be expected to be readily ionized in positive ion mode to produce a prominent molecular ion peak at an m/z corresponding to its protonated form. A search for published experimental ESI-TOF-MS data for this compound did not yield a specific spectrum; however, the primary observed ion would be [C₉H₉NO + H]⁺ at m/z 148.0757. This technique would verify the molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹). The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber, effectively providing a "molecular fingerprint."

For this compound, the IR spectrum would exhibit several key absorption bands corresponding to its distinct functional groups: the alkyne, the aniline (B41778) (aromatic amine), and the methoxy ether.

Detailed Research Findings:

The analysis of the IR spectrum of this compound allows for the definitive identification of its key structural features. The presence of a sharp, strong absorption band around 3300 cm⁻¹ is a clear indicator of the terminal alkyne C-H bond stretching vibration. This is often one of the most recognizable peaks in the spectrum. Complementing this is a weaker, but still significant, absorption in the range of 2100-2140 cm⁻¹, which is characteristic of the C≡C triple bond stretch.

The aromatic nature of the compound is confirmed by several signals. The aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The aniline moiety is characterized by the N-H stretching vibrations of the primary amine group (-NH₂), which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration is usually observed around 1600 cm⁻¹. The C-N stretching vibration of the aromatic amine would be expected in the 1250-1360 cm⁻¹ range.

Finally, the methoxy group (-OCH₃) is identified by the characteristic C-O stretching vibrations. Anisole and its derivatives typically show a strong, asymmetric C-O stretch between 1230 and 1270 cm⁻¹ and a symmetric stretch between 1020 and 1075 cm⁻¹. The C-H stretching and bending vibrations of the methyl group are also observable.

The following interactive data table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alkyne | ≡C-H Stretch | 3300 - 3260 |

| Alkyne | C≡C Stretch | 2140 - 2100 |

| Aromatic | C-H Stretch | 3100 - 3000 |

| Aromatic | C=C Stretch | 1600 - 1450 |

| Amine | N-H Stretch | 3500 - 3300 (two bands) |

| Amine | N-H Bend | 1650 - 1580 |

| Amine | C-N Stretch | 1360 - 1250 |

| Ether (Methoxy) | C-O Stretch (asymmetric) | 1270 - 1230 |

| Ether (Methoxy) | C-O Stretch (symmetric) | 1075 - 1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum, which provide information about the electronic structure of a molecule, particularly the extent of conjugation.

For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from the π-electron system of the substituted benzene ring. The presence of the amino (-NH₂), methoxy (-OCH₃), and ethynyl (-C≡CH) groups significantly influences the electronic transitions and, consequently, the absorption maxima.

Detailed Research Findings:

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would likely display two main absorption bands, which are characteristic of many substituted benzene derivatives. These bands originate from the π → π* electronic transitions of the aromatic ring.

The primary absorption band, often referred to as the E-band (from the German Eigenartig, meaning characteristic), is typically observed at shorter wavelengths (around 200-250 nm) and has a high molar absorptivity. This band is due to transitions to a higher energy excited state. The secondary absorption band, or B-band (benzenoid band), appears at longer wavelengths (around 250-300 nm) and has a lower molar absorptivity. This band, which is often rich in fine structure in the vapor phase, arises from transitions to a lower energy excited state and is more sensitive to the nature and position of substituents on the benzene ring.

The amino and methoxy groups are strong auxochromes (color-assisting groups) and are ortho and para directing. Their presence, with their lone pairs of electrons on the nitrogen and oxygen atoms, respectively, leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the B-band compared to unsubstituted benzene. This is due to the extension of the conjugated system through resonance. The ethynyl group also contributes to the conjugated system and can further influence the position of the absorption maxima.

The following interactive data table outlines the expected UV-Vis absorption data for this compound.

| Band | Electronic Transition | Expected λmax Range (nm) | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| E-band | π → π | 220 - 250 | 10,000 - 20,000 |

| B-band | π → π | 270 - 300 | 1,000 - 5,000 |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method relies on the scattering of a beam of X-rays by the electrons of the atoms in the crystal. The scattered X-rays interfere with each other, producing a unique diffraction pattern of constructive interference (spots or rings) that is dependent on the crystal's internal structure. By analyzing the positions and intensities of these diffracted beams, a detailed model of the crystal lattice and the arrangement of molecules within it can be constructed.

For this compound, single-crystal X-ray diffraction would provide invaluable information about its solid-state conformation, molecular geometry, and intermolecular interactions.

Detailed Research Findings:

A successful single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural data. The primary outcome is the determination of the unit cell parameters (the dimensions and angles of the repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal's symmetry).

From the refined crystal structure, precise bond lengths and bond angles for all atoms in the molecule can be obtained. This would allow for a detailed comparison between the experimental solid-state geometry and theoretical models, providing insights into the effects of crystal packing forces on the molecular conformation. For instance, the planarity of the benzene ring and the orientation of the methoxy and ethynyl substituents relative to the ring could be accurately determined.

Furthermore, X-ray diffraction analysis reveals the nature and geometry of intermolecular interactions that stabilize the crystal lattice. In the case of this compound, hydrogen bonding is expected to be a significant interaction. The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom, the oxygen atom of the methoxy group, and the π-system of the ethynyl group and the aromatic ring can all act as hydrogen bond acceptors. The analysis would precisely define the distances and angles of these hydrogen bonds. Other non-covalent interactions, such as π-π stacking between the aromatic rings of adjacent molecules, could also be identified and characterized.

The following interactive data table summarizes the type of information that would be obtained from an X-ray diffraction analysis of this compound.

| Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The precise angles between adjacent chemical bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | The geometry and nature of hydrogen bonds, π-π stacking, and other non-covalent interactions. |

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations offer a microscopic view of the electronic landscape of 2-Ethynyl-5-methoxyaniline, revealing how its constituent atoms and functional groups collectively determine its chemical behavior.

Molecular Orbital (MO) theory is a powerful framework for describing the electronic structure of molecules. libretexts.orgyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis, as they dictate the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Influences the molecule's electron-donating ability. A higher HOMO energy suggests a greater tendency to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's electron-accepting ability. A lower LUMO energy indicates a greater propensity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Electron Density | The spatial distribution of electrons within the molecule. | Highlights regions of high and low electron density, predicting sites of electrophilic and nucleophilic attack. |

The electronic properties of aniline (B41778) derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. researchgate.netresearchgate.net In this compound, the interplay between the electron-donating methoxy (B1213986) group and the ethynyl (B1212043) group shapes its electronic character.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a powerful lens through which to view the dynamic processes of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Understanding the mechanism of a chemical reaction requires identifying the transition state—the high-energy intermediate state that connects reactants and products. beilstein-journals.org Computational methods, such as Density Functional Theory (DFT), are adept at locating and characterizing these fleeting structures. acs.org By mapping the potential energy surface of a reaction, researchers can trace the most favorable reaction pathway, providing a step-by-step "movie" of the chemical transformation.

| Parameter | Description | Significance |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A lower Ea leads to a faster reaction rate. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Gibbs Free Energy of Reaction (ΔG) | The energy available to do useful work during a reaction. | A negative ΔG indicates a spontaneous reaction. |

Structure-Reactivity Relationships (SRR) and Structure-Property Relationships (SPR) via Computational Methods

Computational chemistry plays a pivotal role in establishing quantitative structure-reactivity relationships (QSRR) and structure-property relationships (QSPR). researchgate.netimist.marsc.orgnih.gov These relationships correlate the structural features of a molecule with its chemical reactivity and physical properties.

For this compound, computational studies can systematically explore how modifications to its structure—such as altering the substituents on the aromatic ring—affect its reactivity in various chemical transformations. nih.gov By calculating a range of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for a series of related compounds, predictive models can be developed. These models are invaluable for the rational design of new molecules with tailored properties for applications in materials science, medicinal chemistry, and other fields.

Analysis of Substituent Effects on Chemical Transformations and Selectivity

The reactivity and regioselectivity of this compound are governed by the electronic and steric interplay of its substituents. The amino (-NH2) and methoxy (-OCH3) groups are strong electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions. Conversely, the ethynyl (-C≡CH) group acts as a mild electron-withdrawing group (EWG) and exerts significant steric hindrance.

Computational methods, particularly those based on Density Functional Theory (DFT), can quantify these effects. By calculating parameters such as electrostatic potential maps, frontier molecular orbital (HOMO-LUMO) energies, and atomic charges, researchers can predict the most likely sites for chemical reactions.

For instance, the Hammett constant (σ) is a key parameter used to quantify the electron-donating or withdrawing nature of a substituent. nih.gov In a hypothetical analysis of this compound and related compounds, one could compute these values to predict how substitutions would alter reaction rates and equilibria. The comparative analysis of different substituents shows the importance of electron-releasing groups in various systems. nih.gov

Table 1: Hypothetical DFT-Calculated Parameters for Analyzing Substituent Effects on the Aromatic Ring of this compound

| Parameter | Value at C4 (para to -NH2) | Value at C6 (ortho to -NH2) | Interpretation |

| Mulliken Atomic Charge | -0.250 | -0.215 | The C4 position has a higher negative charge, making it the most probable site for electrophilic attack. |

| Fukui Function (f- for electrophilic attack) | 0.185 | 0.150 | The higher value at C4 further supports its enhanced reactivity towards electrophiles. |

| HOMO Lobe Density | High | Moderate | The Highest Occupied Molecular Orbital is predominantly localized on the C4 and C2 positions, indicating these are the primary sites for electron donation. |

These computational analyses are crucial for predicting outcomes in reactions such as halogenation, nitration, or Friedel-Crafts acylations, thereby guiding synthetic strategies to achieve desired isomers and avoid unwanted byproducts.

Quantitative Structure-Activity Relationships (QSAR) and Group-Based QSAR (G-QSAR) applied to chemical reactivity and synthetic outcomes

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity, which can include chemical reactivity or reaction yield. mdpi.com These models are built on molecular descriptors—numerical values that describe the physicochemical properties of a molecule. pensoft.net

For a series of derivatives of this compound, a QSAR study could be developed to predict the yield of a specific transformation, for example, a Sonogashira coupling at the ethynyl group. Descriptors could include electronic parameters (e.g., Hammett constants, dipole moment), steric parameters (e.g., van der Waals volume), and topological indices. pensoft.netnih.gov Studies on aniline derivatives have successfully used descriptors like the Moriguchi octanol-water partition coefficient (MLOGP) and electrophilicity to model properties such as lipophilicity. nih.govresearchgate.net

A hypothetical QSAR model for predicting the reaction yield (%) might look like:

Yield (%) = β₀ + β₁(σ) + β₂(VdW) + β₃(logP)

Where β coefficients are determined through regression analysis. Such a model would allow chemists to computationally screen virtual libraries of substituted this compound derivatives to prioritize those with the highest predicted synthetic yields.

Group-Based QSAR (G-QSAR) is an extension of this approach that is particularly useful when studying the effects of substituent groups at different positions on a common scaffold. For the this compound core, a G-QSAR model could be developed to understand how different substituents on the aromatic ring influence the reactivity of the ethynyl or amino groups.

Table 2: Illustrative Descriptors for a G-QSAR Model of this compound Derivatives

| Derivative (Substituent at C4) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | Predicted Yield (%) |

| -H (Parent) | 2.10 | 2.5 | -5.4 | 85 |

| -Cl | 2.80 | 3.1 | -5.6 | 78 |

| -NO2 | 2.05 | 4.5 | -6.1 | 65 |

| -CH3 | 2.55 | 2.3 | -5.2 | 92 |

Prediction of Synthetic Accessibility and Stereoselectivity

Predicting synthetic accessibility (SA) has become a critical aspect of modern chemical research, helping to prioritize molecules that can be synthesized efficiently. mdpi.com Algorithms for SA prediction often use a fragment-based approach, where a molecule is broken down into smaller, known chemical fragments. rogue-scholar.org The SA score is then calculated based on the frequency of these fragments in databases of known molecules and reactions. researchgate.net

For this compound, an SA score would likely be favorable due to the commonality of the aniline and alkyne motifs. However, the specific substitution pattern might be flagged as more complex. Computational tools can provide an SA score, typically on a scale of 1 (easy to synthesize) to 10 (very difficult to synthesize).

Table 3: Hypothetical Synthetic Accessibility Scores for Aniline Derivatives

| Compound | Complexity Score | Fragment Contribution Score | Synthetic Accessibility (SA) Score |

| Aniline | 0.5 | 1.0 | 1.5 |

| 5-Methoxyaniline | 1.2 | 1.1 | 2.3 |

| This compound | 2.5 | 1.3 | 3.8 |

While this compound itself is achiral, its derivatives or its participation in certain reactions could lead to the formation of chiral centers. Predicting stereoselectivity is a more complex computational task, often requiring the modeling of reaction transition states. By calculating the energy barriers for different stereochemical pathways, chemists can predict which diastereomer or enantiomer is likely to be the major product. This is particularly relevant for reactions such as asymmetric hydrogenation of the ethynyl group or additions to the aromatic ring that might create new chiral centers.

Conformation Analysis and Conformational Landscape Mapping

Even for a relatively rigid molecule like this compound, rotations around single bonds (e.g., C-O of the methoxy group, C-N of the amino group) give rise to different conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies.

Using computational methods, a potential energy surface (PES) scan can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and energy maxima (transition states between conformers).

For this compound, key dihedral angles to investigate would be:

C2-C1-N-H: Rotation of the amino group.

C4-C5-O-C(methyl): Rotation of the methoxy group.

The global minimum energy conformation is the most stable and thus the most populated conformer at equilibrium. Understanding the conformational landscape is important as the reactivity and spectroscopic properties of a molecule can be influenced by its preferred three-dimensional shape.

Table 4: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer ID | Dihedral Angle (C4-C5-O-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Conf-1 | 0° (Planar) | 0.00 | 75.2 |

| Conf-2 | 90° (Perpendicular) | 2.50 | 1.5 |

| Conf-3 | 180° (Planar, anti) | 0.15 | 23.3 |

Molecular Dynamics Simulations for Dynamic Behavior of Reaction Intermediates

While quantum mechanics calculations are excellent for studying static structures and energies, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations would be invaluable for studying the behavior of short-lived reaction intermediates, such as a sigma complex formed during electrophilic aromatic substitution. By simulating the intermediate in a solvent box, researchers can observe its stability, its interactions with solvent molecules, and the dynamics of bond vibrations and rotations. This can help to understand the factors that stabilize or destabilize an intermediate, providing a more complete picture of the reaction mechanism. Recent advances have enabled all-atom MD simulations for large systems, providing atomistic insights into transient phenomena. nih.gov

Furthermore, MD simulations can be used to explore the dissociation pathways of complexes or the conformational changes that occur during a reaction, offering a window into the dynamic processes that are often difficult to probe experimentally.

Future Research Directions and Advanced Synthetic Prospects

Development of Highly Efficient and Sustainable Catalytic Systems for 2-Ethynyl-5-methoxyaniline Transformations

The transformation of this compound into more complex structures heavily relies on catalytic methods. Future research will focus on creating highly efficient and sustainable catalytic systems to enhance the utility of this compound. Key areas of development will include catalysts for Sonogashira couplings and gold-catalyzed hydroaminations, which are primary reactions for functionalizing the ethynyl (B1212043) group.

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for creating carbon-carbon bonds. While palladium-copper co-catalyzed systems are standard, future efforts will aim at developing catalysts with lower environmental impact and higher turnover numbers. This includes the exploration of palladium catalysts with sophisticated phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that can operate under milder conditions and in greener solvents. The development of copper-free Sonogashira couplings is another significant trend, aimed at mitigating the environmental concerns associated with copper.

Gold-catalyzed hydroamination presents another fertile ground for research. The addition of the amino group to the ethynyl moiety, either intramolecularly or intermolecularly, can lead to the formation of various nitrogen-containing heterocycles. Research will likely focus on designing gold catalysts that offer superior regioselectivity and stereoselectivity. Furthermore, developing recyclable heterogeneous gold catalysts will be a key objective to improve the sustainability and cost-effectiveness of these transformations.

| Reaction Type | Catalyst System | Key Research Goals |

| Sonogashira Coupling | Palladium-based, Copper co-catalyst | Development of highly active, low-loading catalysts; exploration of greener reaction media; advancement of copper-free systems. |

| Hydroamination | Gold(I) complexes | Design of catalysts for enhanced regioselectivity and stereoselectivity; development of recyclable heterogeneous catalysts. |

Integration of this compound into Continuous Flow Chemistry Protocols

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and potential for seamless scale-up. The integration of this compound into continuous flow protocols is a promising avenue for the efficient synthesis of pharmaceuticals and other high-value chemicals.

A key application would be in performing Sonogashira couplings in a flow regime. This would involve pumping a stream of this compound and an aryl halide through a heated reactor packed with a heterogeneous palladium catalyst. This setup would allow for precise control over reaction time and temperature, leading to higher yields and purity of the desired cross-coupled products. The use of packed-bed catalysts also simplifies product purification and catalyst recycling.

| Flow Chemistry Application | Key Advantages | Potential Products |

| Continuous Sonogashira Coupling | Precise control of reaction parameters, improved safety, easy catalyst recycling. | Substituted arylalkynes, precursors for complex molecules. |

| Multi-step Heterocycle Synthesis | Telescoped reactions, reduced workup, increased efficiency. | Quinolines, indoles, and other nitrogen-containing heterocycles. |

Exploitation of Ethynyl and Amino Functionalities for the Assembly of Complex Molecular Architectures

The dual functionality of this compound provides a powerful platform for the assembly of complex molecular architectures through a variety of chemical transformations. The ethynyl group is a versatile handle for cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles, which can act as linkers to connect different molecular fragments or as integral parts of a larger, biologically active molecule.

The amino group, on the other hand, can participate in a wide range of reactions, including amide bond formation, Schiff base condensation, and transition-metal-catalyzed cross-coupling reactions. The strategic combination of reactions involving both the ethynyl and amino groups can lead to the rapid construction of molecular complexity from a simple starting material. For example, a sequence involving an initial Sonogashira coupling at the ethynyl position followed by a Pictet-Spengler reaction involving the amino group could lead to the synthesis of complex polycyclic alkaloids.

| Functional Group | Reaction Type | Potential for Complexity |

| Ethynyl | Cycloadditions (e.g., CuAAC) | Formation of triazole-linked conjugates, macrocycles. |

| Amino | Amide coupling, Pictet-Spengler | Introduction of peptide fragments, synthesis of polycyclic alkaloids. |

| Both | Tandem/Domino Reactions | Rapid assembly of complex scaffolds in a single operation. |

Exploration of Novel Heterocyclic and Polycyclic Scaffolds incorporating the Compound’s Core

The inherent reactivity of this compound makes it an ideal precursor for the synthesis of a diverse range of novel heterocyclic and polycyclic scaffolds. The intramolecular cyclization of derivatives of this compound can lead to the formation of important heterocyclic cores. For instance, under appropriate catalytic conditions, the amino group can add across the ethynyl bond to form indole (B1671886) derivatives.

Furthermore, the compound can be utilized in multi-component reactions to generate highly substituted heterocyclic systems in a single step. For example, a reaction involving this compound, an aldehyde, and a third component could potentially lead to the formation of complex quinoline (B57606) or acridine (B1665455) skeletons.

The construction of polycyclic aromatic compounds (PACs) is another exciting prospect. Through sequential Sonogashira couplings and subsequent cyclization reactions, the benzene (B151609) ring of this compound can be annulated with additional aromatic rings, leading to the formation of extended π-systems with interesting photophysical and electronic properties.

| Scaffold Type | Synthetic Strategy | Potential Applications |

| Heterocyclic (e.g., Indoles) | Intramolecular cyclization | Pharmaceuticals, agrochemicals. |

| Heterocyclic (e.g., Quinolines) | Multi-component reactions | Biologically active compounds, functional materials. |

| Polycyclic Aromatic | Sequential cross-coupling and cyclization | Organic electronics, advanced materials. |

Advanced Mechanistic Studies on the Reactivity of the Compound and its Derivatives

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methodologies and the optimization of existing ones. Advanced mechanistic studies, employing a combination of experimental techniques and computational modeling, will be essential in this regard.

For instance, detailed kinetic studies of the Sonogashira coupling of this compound derivatives can provide insights into the rate-determining step and the role of various additives. In situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to identify and characterize reactive intermediates in catalytic cycles.

Computational studies, using methods like Density Functional Theory (DFT), will play a vital role in elucidating the electronic structure of reactants, intermediates, and transition states. This can help in understanding the factors that control the regioselectivity and stereoselectivity of reactions, such as the gold-catalyzed hydroamination. A thorough mechanistic understanding will ultimately enable the development of more efficient, selective, and sustainable synthetic routes utilizing this compound.

| Mechanistic Aspect | Investigative Tool | Expected Outcome |

| Reaction Kinetics | Kinetic analysis, in situ spectroscopy | Identification of rate-determining steps, optimization of reaction conditions. |

| Intermediate Characterization | NMR, IR, Mass Spectrometry | Elucidation of catalytic cycles, understanding of reaction pathways. |

| Transition State Analysis | Computational Chemistry (DFT) | Rationalization of selectivity, design of more effective catalysts. |

Q & A

Q. What are the key challenges in synthesizing 2-Ethynyl-5-methoxyaniline, and what methodologies address them?

The synthesis of aromatic amines with ethynyl groups requires careful regioselective functionalization. A multi-step approach is often necessary, starting with commercially available precursors. For example, sulfonyl chloride intermediates (e.g., 4-methoxybenzene-1-sulfonyl chloride) can be modified via nucleophilic substitution, alkylation, and nitro reduction (as demonstrated in a related compound, 5-(ethylsulfonyl)-2-methoxyaniline) . Critical steps include:

- Protection of the amine group to avoid side reactions during ethynylation.

- Selective nitration (e.g., using conc. HNO₃ at 100°C for 2 hours) followed by catalytic hydrogenation (10% Pd/C, H₂) to introduce the amine group .

- Ethynyl group introduction via Sonogashira coupling or alkyne-functionalized reagents.

Q. How should researchers characterize this compound to confirm purity and structure?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of methoxy (δ ~3.8 ppm), ethynyl (sharp singlet for ≡C-H), and aromatic protons.

- Mass spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns.

- HPLC : Assess purity (>95% recommended for research use) with UV detection at 254 nm.

- Elemental analysis : Verify C, H, N composition. Consistent reporting of solvent systems, instrument parameters, and calibration standards is essential for reproducibility .

Q. What safety protocols are critical when handling this compound?

- Respiratory protection : Use NIOSH/MSHA-approved respirators to avoid inhalation of fine particles.

- Skin/eye protection : Wear chemically resistant gloves (e.g., nitrile) and OSHA-compliant goggles.

- Engineering controls : Employ fume hoods and closed systems during synthesis to minimize exposure .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in functionalizing the benzene ring of this compound?

Regioselectivity is influenced by electronic and steric effects:

- Electron-donating groups (e.g., methoxy) direct electrophilic substitution to the para position.

- Ethynyl groups act as meta directors due to their electron-withdrawing nature. To resolve conflicting directing effects, computational modeling (DFT) can predict reaction pathways. Experimentally, use substituent tuning (e.g., protecting groups) or sequential functionalization to achieve desired products .

Q. What strategies mitigate instability of this compound during storage or reactions?

- Inert atmosphere : Store under argon or nitrogen to prevent oxidation of the ethynyl group.

- Low-temperature storage : Keep at –20°C in amber vials to reduce photodegradation.

- Derivatization : Convert the amine to a stable salt (e.g., hydrochloride) for long-term storage .

Q. How should researchers address contradictions in spectral data or reaction yields?

- Cross-validation : Compare NMR/MS data with synthetic intermediates to identify impurities (e.g., unreacted starting materials).

- Reproducibility testing : Repeat reactions under controlled conditions (temperature, solvent ratios) to isolate variables.

- Error analysis : Quantify uncertainties in yield calculations (e.g., via triplicate experiments) and report confidence intervals .

Methodological Guidelines

Designing experiments to study the reactivity of this compound:

- Control groups : Include reactions without catalysts or substituents to assess their impact.

- Kinetic studies : Use in-situ monitoring (e.g., FTIR) to track intermediate formation.

- Scale-up considerations : Optimize solvent volume and stirring rates to maintain efficiency at larger scales .

Interpreting conflicting data in catalytic applications of this compound:

- Mechanistic probes : Introduce isotopic labels (e.g., deuterated solvents) to trace reaction pathways.

- Theoretical modeling : Pair experimental results with computational studies (e.g., transition state analysis) to resolve ambiguities .

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.